MFCD18317035

Description

Structure

3D Structure

Properties

IUPAC Name |

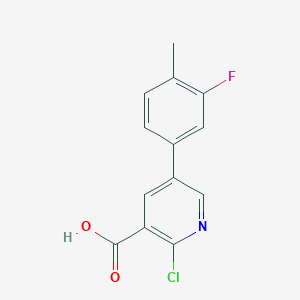

2-chloro-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-7-2-3-8(5-11(7)15)9-4-10(13(17)18)12(14)16-6-9/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCJFCRYNTEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687197 | |

| Record name | 2-Chloro-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261992-14-6 | |

| Record name | 2-Chloro-5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Oxetane Containing Scaffolds in Synthetic Chemistry

The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, has transitioned from a chemical curiosity to a highly valued scaffold in modern synthetic chemistry, particularly in the realm of drug discovery. enamine.netresearchgate.net For many years, these structures were largely overlooked, but their ability to profoundly alter key molecular properties has led to a surge in their use. enamine.net The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when used to replace more common functional groups like gem-dimethyl or carbonyl groups. enamine.netresearchgate.net

The value of the oxetane motif stems from its distinct structural and electronic characteristics. The four-membered ring possesses considerable strain energy (approximately 106 kJ·mol⁻¹), which makes it a reactive yet stable component under many physiological conditions. mdpi.comnih.govcymitquimica.com This strained structure also exposes the lone pairs of electrons on the oxygen atom, allowing the oxetane to function as an effective hydrogen-bond acceptor, a property that is crucial for molecular interactions with biological targets. mdpi.com In medicinal chemistry, the compact, polar, and three-dimensional nature of the oxetane ring is exploited to enhance the drug-like properties of therapeutic candidates, improve target selectivity, and reduce off-target effects. nih.gov

Table 1: Physicochemical Advantages of Oxetane Scaffolds

| Property Enhanced | Description of Impact | Commonly Replaced Group | Reference |

|---|---|---|---|

| Aqueous Solubility | The polar nature of the ether linkage significantly increases hydrophilicity. Solubility can increase by a factor of 4 to over 4000 depending on the molecular context. | gem-Dimethyl group | researchgate.net |

| Metabolic Stability | Oxetanes are often more resistant to metabolic degradation by enzymes like cytochrome P450 compared to other groups. | gem-Dimethyl group, Morpholine (B109124) | enamine.netresearchgate.net |

| Lipophilicity (logP) | Generally lowers lipophilicity, which can improve pharmacokinetic profiles. | gem-Dimethyl group | enamine.net |

| Hydrogen Bond Acceptance | Acts as a strong hydrogen-bond acceptor, comparable to or better than many carbonyl groups and other cyclic ethers, facilitating target binding. | Carbonyl group | mdpi.com |

| Conformational Preference | Can induce specific spatial arrangements in aliphatic chains, influencing the overall shape and pre-organization of a molecule for binding. | Aliphatic chains | researchgate.net |

The Unique Role of Branched Secondary Alcohols in Organic Transformations

Alcohols are a fundamental class of organic compounds defined by the presence of a hydroxyl (-OH) group attached to a saturated carbon atom. solubilityofthings.com They are broadly classified as primary, secondary, or tertiary based on the number of carbon substituents on the hydroxyl-bearing carbon. numberanalytics.com Secondary alcohols, which have two such substituents, are pivotal intermediates in organic synthesis. solubilityofthings.comnumberanalytics.com Their defining reaction is oxidation, which reliably converts them into ketones. numberanalytics.comksu.edu.sa This transformation is a cornerstone of synthetic chemistry, enabling the construction of a vast array of more complex molecules.

The structure of MFCD18317035 features a branched secondary alcohol, where the hydroxyl-bearing carbon is attached to both a phenyl group and a 3-methyloxetane-3-yl group. This branching imparts specific steric and electronic properties that influence the alcohol's reactivity. The hydroxyl group itself can act as a nucleophile or participate in hydrogen bonding, while its position as a secondary alcohol allows for selective oxidation to the corresponding ketone, (3-methyloxetan-3-yl)(phenyl)methanone. This ketone then becomes a versatile electrophilic hub for further synthetic elaborations, such as nucleophilic additions to the carbonyl carbon.

Computational and Theoretical Studies of Mfcd18317035

Molecular Dynamics (MD) Simulations of MFCD18317035 Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. semnan.ac.iryoutube.com This technique allows for the study of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent or a biological receptor. nih.govmdpi.com

The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.govnih.gov MD simulations can explicitly model these solvent effects by surrounding a single molecule of this compound with a large number of solvent molecules (e.g., water, ethanol). By simulating this system over time, one can observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences of this compound. Certain conformers may be stabilized by favorable interactions with the solvent, shifting the conformational equilibrium compared to the gas phase. This information is vital for understanding the molecule's behavior in solution. nih.gov

Illustrative Data: Solvent Effects on a Key Dihedral Angle of this compound from MD Simulations

| Solvent | Average Dihedral Angle (°) | Standard Deviation (°) |

|---|---|---|

| Gas Phase (from DFT) | 178.5 | N/A |

| Water | -70.3 | 15.2 |

| Methanol | -68.9 | 18.5 |

| Hexane | 175.1 | 25.8 |

Illustrative Data: Analysis of Non-Covalent Interactions from a Hypothetical MD Simulation

| Interaction Type | Interacting Pair (this compound :: Partner) | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Atom O1 :: Water H1 | 1.95 | 85.6 |

| Hydrogen Bond | Atom H5 :: Water O | 2.10 | 62.3 |

| Van der Waals | Ring C1-C6 :: Partner Phenyl Ring | 3.80 | 45.1 |

No Publicly Available Research Found for

Following a comprehensive search of publicly available scientific literature and research databases, no specific computational and theoretical studies were found for the chemical compound designated as this compound. Consequently, the generation of an article detailing predictive modeling, Quantitative Structure-Reactivity Relationships (QSRR), or machine learning approaches for this particular compound is not possible at this time.

The requested topics of inquiry, including the predictive modeling of reactivity and selectivity, the development of QSRR models for its analogues, and the application of machine learning for synthesis and transformation optimization, represent advanced areas of chemical research. Such studies are typically published in peer-reviewed journals and scientific publications. The absence of any such literature for this compound suggests that this compound may not have been the subject of in-depth academic or industrial research in these specific areas, or that any existing research is not publicly accessible.

While general methodologies for computational chemistry, QSRR, and machine learning in drug discovery and materials science are well-established, the application and validation of these methods are specific to each compound and its structural analogues. Without dedicated research on this compound, any discussion of its computational and theoretical properties would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research and publication in the scientific community would be required to provide the necessary data to address the outlined topics for the compound this compound.

Advanced Analytical Methodologies for Research on Mfcd18317035

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products of MFCD18317035

Spectroscopic methods are central to the study of this compound, providing detailed information at the molecular level.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies of this compound Reactions

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of this compound, offering precise mass measurements that allow for the determination of elemental compositions. This technique is instrumental in identifying and confirming the structures of reaction products and transient intermediates. By providing mass accuracy typically within 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

In mechanistic studies, HRMS is employed to track the formation of intermediates and byproducts, providing critical evidence for proposed reaction pathways. For instance, by analyzing aliquots of a reaction mixture over time, researchers can identify key species and build a comprehensive picture of the reaction mechanism.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product of this compound

| Theoretical m/z | Measured m/z | Mass Accuracy (ppm) | Proposed Elemental Composition |

| 350.1234 | 350.1231 | -0.86 | C₂₀H₁₈N₂O₄ |

| 368.1340 | 368.1338 | -0.54 | C₂₀H₂₀N₂O₅ |

| 382.1496 | 382.1499 | +0.78 | C₂₁H₂₂N₂O₅ |

This table presents hypothetical data to illustrate the application of HRMS and does not represent actual experimental results for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies of this compound

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound and its analogues. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular skeleton.

For more complex structural and stereochemical questions, two-dimensional NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning relative stereochemistry.

Dynamic NMR studies can also be used to investigate conformational changes or other dynamic processes occurring within molecules of this compound derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification within this compound Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in this compound and its derivatives. The presence of characteristic absorption or scattering bands can confirm the existence of groups such as carbonyls, hydroxyls, amines, and aromatic rings.

For example, in a reaction involving the modification of a functional group on this compound, IR spectroscopy can be used to monitor the disappearance of a reactant's characteristic band and the appearance of a new band corresponding to the product.

Table 2: Representative IR Absorption Frequencies for Functional Groups in Hypothetical this compound Derivatives

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| O-H (alcohol/phenol) | 3200-3600 (broad) |

| N-H (amine/amide) | 3100-3500 |

| C=O (ketone/aldehyde) | 1680-1740 |

| C=O (ester) | 1735-1750 |

| C=C (aromatic) | 1400-1600 |

This table provides typical frequency ranges and is for illustrative purposes.

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of this compound Analogues

When this compound or its derivatives are chiral, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

CD spectroscopy is particularly powerful for determining the enantiomeric purity and, in many cases, the absolute configuration of chiral compounds. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration (R or S) of a stereocenter.

Chromatographic Separations of this compound and its Analogues in Complex Mixtures

Chromatographic techniques are vital for the separation and purification of this compound from complex reaction mixtures and for the analysis of its purity.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment of this compound Derivatives

For chiral derivatives of this compound, assessing enantiomeric purity is critical. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

By separating the enantiomers, the enantiomeric excess (ee) can be accurately determined. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Table 3: Example of Chiral HPLC Separation Data for a Hypothetical Chiral Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| Enantiomer 1 (R) | 12.5 | 98.5 |

| Enantiomer 2 (S) | 15.2 | 1.5 |

This table illustrates a hypothetical separation where the R-enantiomer is the major product, with an enantiomeric excess of 97%.

Coupling Techniques (e.g., LC-MS, GC-MS, GC-IR) for Trace Analysis and Metabolite Identification of this compound in Research Samples

The detection and identification of this compound at trace levels, as well as the characterization of its metabolites in complex biological matrices, necessitate the use of powerful hyphenated analytical techniques. These methods combine the high separation efficiency of chromatography with the sensitive and selective detection capabilities of mass spectrometry and infrared spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound in research samples. nih.gov The process involves introducing a sample into a liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. nih.gov The eluent from the liquid chromatography (LC) column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), enabling both quantification and structural elucidation. nih.gov

For trace analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. This is achieved through techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored, minimizing background interference and allowing for detection at very low concentrations. The development of a robust LC-MS/MS method would involve the optimization of several parameters, as detailed in the table below.

Table 1: Illustrative Parameters for LC-MS/MS Analysis of this compound

| Parameter | Example Condition | Purpose |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | Separation of this compound from matrix components. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | To achieve optimal chromatographic resolution. |

| Flow Rate | 0.3 mL/min | To ensure efficient separation and compatibility with the MS interface. |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode | To generate ions from the analyte for mass analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | For quantitative analysis (QqQ) or high-resolution mass analysis for metabolite identification (Q-TOF). |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan with MS/MS | For targeted quantification or untargeted metabolite profiling. |

Metabolite identification of this compound is a critical step in understanding its biotransformation. In in vivo or in vitro studies, samples such as plasma, urine, or liver microsomes are analyzed by high-resolution LC-MS (HR-LC-MS). By comparing the metabolic profiles of control and treated samples, potential metabolites can be detected. The accurate mass measurements from HR-MS help in determining the elemental composition of the metabolites. Subsequent MS/MS fragmentation patterns provide structural information, allowing for the identification of metabolic modifications such as hydroxylation, glucuronidation, or sulfation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds, or those that can be made so through derivatization. If this compound or its metabolites are amenable to GC analysis, this method offers high chromatographic resolution. In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components, which are then detected by the mass spectrometer.

The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. For complex matrices, derivatization of this compound might be necessary to improve its volatility and chromatographic behavior.

Gas Chromatography-Infrared (GC-IR) spectroscopy is a less common but valuable coupling technique that can provide information about the functional groups present in the separated compounds, complementing the data obtained from mass spectrometry.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Elucidation of this compound and Its Complexes

Understanding the three-dimensional arrangement of atoms in the solid state is crucial for characterizing the physicochemical properties of this compound. X-ray crystallography and electron diffraction are the definitive methods for elucidating the solid-state structure of crystalline materials.

X-ray Crystallography relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. To perform this analysis, a high-quality single crystal of this compound must first be grown. When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

The diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). Through a process called structure solution and refinement, the electron density map of the molecule is generated, from which the positions of individual atoms can be determined with high precision. This provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The study of this compound in complex with other molecules, such as proteins or other ligands, can also be achieved if the complex can be crystallized, providing insights into its binding modes.

Table 2: Typical Data Obtained from X-ray Crystallography of a Molecular Crystal

| Parameter | Description | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. | Defines the size and shape of the repeating unit. |

| Resolution (Å) | A measure of the level of detail in the crystal structure. | Lower values indicate higher resolution and more precise atomic positions. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit of the model to the data. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. | Confirms the molecular connectivity and conformation. |

| Intermolecular Interactions | e.g., Hydrogen bonds, van der Waals forces | Reveals how the molecules are packed in the crystal lattice. |

Electron Diffraction has emerged as a powerful technique for structural elucidation, particularly for very small crystals (micro- or nanocrystals) that are not suitable for conventional X-ray diffraction. Three-dimensional electron diffraction (3D-ED) methods can determine the crystal structure from data collected on single nanocrystals. This can be particularly advantageous if growing large single crystals of this compound proves to be challenging.

Applications of Mfcd18317035 in Advanced Materials Science and Catalysis Research

MFCD18317035 as a Monomer or Precursor in Polymer Chemistry

The synthesis of new polymers often relies on the availability of unique monomers or precursors that can impart specific functionalities to the resulting material. These functionalities can influence properties such as thermal stability, mechanical strength, optical clarity, or biocompatibility. The process of incorporating a new moiety, such as one potentially derived from this compound, would typically involve detailed studies into its reactivity, the mechanisms of polymerization, and the characterization of the resulting polymer.

Synthesis of Novel Polymeric Materials Incorporating this compound Moieties

Currently, there are no research articles or patents that describe the synthesis of polymeric materials using this compound as a monomer. Such research would typically detail the polymerization conditions, including the type of polymerization (e.g., addition, condensation), the initiator or catalyst used, solvent, temperature, and reaction time.

Functionalization of Polymer Backbones with this compound Derivatives for Specific Material Properties

The functionalization of existing polymers with novel chemical groups is a common strategy to tailor their properties for specific applications. This can involve grafting molecules onto the polymer backbone. Without knowledge of the chemical structure and reactive functional groups of this compound, it is impossible to determine how it might be used to functionalize polymer backbones or what properties it might confer.

Investigation of Polymerization Mechanisms Involving this compound

Understanding the mechanism of polymerization is crucial for controlling the structure and properties of the resulting polymer. This involves studying the kinetics of the reaction, identifying the active species, and understanding how the monomer units add to the growing polymer chain. As there is no information on the polymerization of this compound, no such mechanistic studies have been reported.

Role of this compound in Catalyst Design and Ligand Synthesis

Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. The design of new ligands, which can coordinate to a metal center to form a catalyst, is a key area of research.

Development of Chiral Ligands Derived from this compound for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a constant pursuit. There is no information to suggest that this compound has been used as a building block for the synthesis of chiral ligands.

Structure Activity Relationship Sar Studies of Mfcd18317035 Analogues in Biochemical Research Tools

Design and Synthesis of Structurally Modified MFCD18317035 Analogues for SAR Exploration

The synthesis of analogues of (3-methyloxetan-3-yl)methanol is a key step in exploring its potential in drug discovery. These synthetic efforts are generally aimed at creating a diverse set of molecules where specific parts of the parent structure are systematically altered.

The 3,3-disubstituted oxetane (B1205548) core of this compound is a common motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. nih.govacs.org Synthetic strategies often involve the construction of the oxetane ring at a late stage, allowing for the introduction of various substituents.

One common approach to synthesizing 3,3-disubstituted oxetanes involves the intramolecular cyclization of a suitable diol precursor. For instance, diols can be converted to the corresponding oxetanes via a Williamson etherification protocol. acs.org This allows for the synthesis of analogues with different alkyl or functionalized groups at the 3-position of the oxetane ring.

In a study aimed at developing inhibitors for indoleamine 2,3-dioxygenase (IDO1), a novel oxetane ring cyclization was developed to enable the rapid synthesis of a key oxetane intermediate. nih.gov This highlights the importance of efficient synthetic routes to access diverse oxetane-containing building blocks for SAR studies.

While specific systematic variations on the oxetane ring of this compound for a single biological target are not extensively documented in a single study, the literature contains numerous examples of related oxetane-containing compounds with varied substituents being synthesized and evaluated for different biological activities. For example, the replacement of a methyl group with other functionalities on the oxetane ring can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

The primary alcohol functionality of (3-methyloxetan-3-yl)methanol is a key handle for derivatization. It can be readily converted into a variety of other functional groups, such as esters, ethers, and amines, to explore new chemical space and interactions with biological targets.

For instance, (3-methyloxetan-3-yl)methanol has been used in the preparation of esters. In one example, it was reacted with various ω-bromoalkanoates to form the corresponding esters, which were then further functionalized. ulaval.ca This demonstrates a straightforward method for modifying the alcohol group to attach different linker lengths and functionalities.

The alcohol can also be converted to an ether. In the synthesis of potential IDO1 inhibitors, the oxetane moiety was incorporated as an ether, and modifications to the connected aromatic ring system led to significant improvements in potency. nih.gov Similarly, in the development of phosphodiesterase 2A (PDE2A) inhibitors, a (3-methyloxetan-3-yl)methoxy moiety was introduced, although in this particular case, it led to a reduction in inhibitory potency compared to a simple methoxy (B1213986) group, suggesting that the increased polarity of the oxetane-containing group was not favorable for this specific target. mdpi.com

Furthermore, the alcohol can serve as a precursor for the synthesis of amines. A general process for preparing primary amines from alcohols, including (3-methyloxetan-3-yl)methanol, has been described, opening up another avenue for analogue synthesis.

A divergent, one-pot method has been described for converting (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines. nih.gov These intermediates can then be used to synthesize a variety of unsymmetrical tetrazines, demonstrating the utility of the modified alcohol functionality in creating complex molecular probes. nih.gov

Investigation of Molecular Interactions with Biological Macromolecules In Vitro

The synthesized analogues of this compound are subsequently evaluated in various in vitro assays to determine their biological activity and to understand their interactions with macromolecules such as enzymes and receptors.

The oxetane moiety is frequently incorporated into enzyme inhibitors to improve their properties. Analogues of (3-methyloxetan-3-yl)methanol have been investigated as inhibitors of several enzymes.

In the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, the incorporation of an oxetane moiety led to a potent inhibitor of the ALDH1A subfamily. nih.gov Similarly, an oxetane-containing compound was found to be a potent inhibitor of the FTO demethylase. nih.gov

For matrix metalloproteinase-13 (MMP-13), the introduction of an oxetane group into a series of inhibitors resulted in compounds with nanomolar inhibitory potency and high selectivity. Docking studies suggested that the oxetane ring may chelate the zinc ion in the active site. nih.govacs.org

In the context of β-secretase (BACE1) inhibitors for Alzheimer's disease, a 3-methyloxetane (B1582186) moiety was used to balance P-glycoprotein (P-gp) efflux and microsomal turnover, leading to a potent inhibitor. nih.gov

The following table summarizes the inhibitory activities of some oxetane-containing compounds, which can be considered analogues or derivatives based on the incorporation of the oxetane scaffold.

| Compound/Analogue Class | Target Enzyme | Key Findings | IC₅₀/Kᵢ | Reference |

| Pyrazolopyrimidinone Analogue | ALDH1A1 | Oxetane-containing analogue showed robust inhibition. | 0.08 - 0.25 µM | nih.gov |

| Oxetanyl Compound 23 | FTO | Potent and selective inhibition. | 0.35 µM | nih.gov |

| Oxetane-containing Compound 36/37 | MMP-13 | Maintained low nanomolar potency and high selectivity. | Kᵢ = 2.7 nM (for parent) | nih.gov |

| Oxetanyl Derivative 123 | MMP-13 | Excellent selectivity and suppression of collagenolysis. | IC₅₀ = 42 nM | nih.gov |

| IDO1 Inhibitor with Oxetane | IDO1 | Installation of oxetane dramatically improved potency. | Not specified | nih.gov |

| BIT3 | PDE2A | Substitution with (3-methyloxetan-3-yl)methoxy reduced potency. | 13.2% inhibition at 10 nM | mdpi.com |

| GDC-0349 | mTOR | Oxetane substituent reduced basicity and hERG inhibition. | IC₅₀ > 100 µM (hERG) | acs.org |

| PF-06821497 | EZH2 | Oxetane-methoxy group occupied key space in binding pocket. | Not specified | acs.org |

Analogues incorporating the (3-methyloxetan-3-yl)methanol scaffold have also been evaluated for their ability to bind to G protein-coupled receptors (GPCRs) and other receptors.

In a search for novel histamine (B1213489) H3 receptor ligands, a scaffold-hopping approach was used to design new molecules. nih.gov While not directly derived from this compound, the general principles of designing ligands with specific three-dimensional shapes are relevant. The affinity of these new ligands for the receptor was determined using radioligand displacement assays. nih.gov

Another study focused on the design of antagonists for Toll-like receptors 7 and 8 (TLR7/8). google.com The developed compounds included complex heterocyclic systems, and their antagonist activity was evaluated in cell-based assays. The incorporation of small, polar fragments like oxetanes can be a strategy to modulate the properties of such ligands.

The following table provides examples of receptor binding data for compounds where oxetane or similar small cyclic ethers are part of the structure, illustrating the types of assays used.

| Compound/Analogue Class | Target Receptor | Assay Type | Key Findings | Kᵢ/Potency | Reference |

| Novel Histamine H3 Ligand d2 | Histamine H3 Receptor | Radioligand displacement assay | Lower binding affinity than demethylated form. | Kᵢ = 2.61 µM | nih.gov |

| Neutral Antagonists | Histamine H3 Receptor | Inositol phosphate (B84403) accumulation assay, radioligand competition binding assay | Identified novel scaffolds for H3 antagonists. | 0.7 - 8.5 µM | nih.gov |

| Polycyclic Antagonists | TLR7/8 | Cell-based antagonist assays | Compounds were identified as selective TLR7/8 antagonists. | Not specified | google.com |

X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of ligand-macromolecule complexes at atomic resolution. Such studies provide invaluable insights into the precise binding mode of a ligand, revealing the key interactions that are responsible for its biological activity. This information is critical for structure-based drug design and for understanding SAR.

While these techniques are of paramount importance, a search of the public scientific literature and protein data banks did not yield specific crystal or cryo-EM structures of this compound or its direct analogues in complex with a biological macromolecule.

However, the general utility of these methods for oxetane-containing ligands has been demonstrated. For example, the cocrystal structure of an oxetane-containing inhibitor bound to BACE1 revealed several favorable interactions that explained its potency. nih.gov In another study, the cocrystal structure of an EZH2 inhibitor containing an oxetane-methoxy group showed that this group occupied the same space as a dimethylisoxazole group in a parent compound, providing a structural basis for the ligand design strategy. acs.org A potential donor-π interaction between the oxetane ring hydrogens and a tyrosine residue was also observed. acs.org

These examples underscore the importance of obtaining structural data to rationalize SAR findings and to guide the further optimization of lead compounds. Future crystallographic or cryo-EM studies on complexes involving analogues of (3-methyloxetan-3-yl)methanol would undoubtedly accelerate the development of novel biochemical research tools and potential therapeutic agents.

Elucidation of Mechanism of Action at a Molecular Level In Vitro

No studies were found that investigated the molecular mechanism of action of this compound.

There is no information available in the public domain regarding the allosteric modulation properties of this compound or any of its analogues.

A search of scientific databases and literature revealed no studies on the covalent or non-covalent interactions between this compound and any target biomolecules.

Use of this compound as a Chemical Probe for Fundamental Biological Pathway Research

There is no evidence to suggest that this compound has been utilized as a chemical probe in biological pathway research.

No literature exists describing the development of fluorescent or isotopic probes derived from the this compound scaffold.

There are no published reports of this compound being used in affinity labeling or chemoproteomics studies to identify its protein targets or interaction partners.

Emerging Research Directions and Future Perspectives for Mfcd18317035

Integration of MFCD18317035 in Automated Synthesis Platforms and High-Throughput Experimentation

The modern drug discovery process increasingly relies on the rapid synthesis and screening of large chemical libraries to identify lead compounds. auctoresonline.orgresearchgate.net Automated synthesis platforms and high-throughput experimentation (HTE) are central to this paradigm, enabling the exploration of vast chemical spaces with greater speed and efficiency than traditional methods. researchgate.net

The integration of pyridine (B92270) scaffolds, such as that found in this compound, into these automated workflows is a promising future direction. Automated reactors can perform multi-component reactions to create diverse libraries of pyridine derivatives, which can then be subjected to high-throughput screening to evaluate their biological activities. researchgate.netresearchgate.net For instance, a research campaign could involve the automated synthesis of various amide and hydrazide derivatives of the core pyridine structure, followed by HTE to assess their potential as fungicidal agents. acs.org This approach significantly accelerates the discovery pipeline, allowing researchers to quickly identify structure-activity relationships (SAR) and optimize compounds for desired properties. researchgate.net

In silico screening methods are often used in tandem with HTE. researchgate.net Computational tools can filter vast virtual libraries of potential derivatives, prioritizing a smaller, more promising subset for automated synthesis and experimental validation. auctoresonline.org This synergy between computational prediction and physical high-throughput screening maximizes resource efficiency and accelerates the identification of novel, bioactive pyridine-based molecules. auctoresonline.orgresearchgate.net

Table 1: Illustrative High-Throughput Screening Campaign for Pyridine Derivatives

| Parameter | Description | Example |

| Target | Biological target of interest (e.g., enzyme, receptor). | Cyclooxygenase-2 (COX-2) nih.gov |

| Compound Library | A diverse set of pyridine derivatives based on the this compound scaffold. | Amide, ester, and ether variations at different positions. |

| Assay Type | Method to measure the compound's effect on the target. | In vitro enzyme inhibition assay; Cell-based reporter assay. mdpi.comacs.org |

| Concentration Range | Range of compound concentrations to test for dose-response analysis. | 10 nM to 100 µM |

| Controls | Positive (known inhibitor) and negative (inactive compound) controls. | Diclofenac (for COX-2) nih.gov |

| Readout | The signal being measured (e.g., fluorescence, luminescence, absorbance). | Fluorescence intensity change. |

| Hit Criteria | Threshold for a compound to be considered a "hit". | >50% inhibition at 10 µM concentration. |

Advanced Spectroscopic Probes and Sensors Utilizing this compound Scaffolds

Pyridine-based compounds are increasingly recognized for their value in developing advanced spectroscopic probes and sensors due to their unique photophysical properties. researchgate.netnih.gov The pyridine ring can be part of a donor-acceptor (D-A) framework, which is crucial for creating fluorophores with applications as chemosensors, biosensors, and in cell imaging. rsc.org The inherent properties of ethynylpyridines, such as conjugation and fluorescence emission, have been exploited in various sensing applications. nih.gov

Future research could focus on modifying the this compound scaffold to create novel probes. For example, imidazo[1,5-a]pyridine, a related heterocyclic structure, is used to develop emissive compounds for bioimaging and as chemosensors due to its high quantum yields and stability. researchgate.netmdpi.com By incorporating similar functional groups or creating fused-ring systems with the this compound core, new probes could be developed. These probes could be designed for detecting specific analytes, such as toxic cyanide ions, or for monitoring environmental conditions like fuel adulteration. rsc.orgmdpi.com

The design of such sensors often involves creating a system where the binding of an analyte to the pyridine nitrogen or another part of the scaffold perturbs the electronic structure, leading to a detectable change in the absorption or fluorescence spectrum. rsc.orgmdpi.com Researchers have successfully synthesized pyridinium-based sensors that detect cyanide in food, water, and living cells through a ratiometric fluorescence response. rsc.org The development of such probes based on the this compound structure could open new avenues in environmental monitoring and biomedical diagnostics.

Table 2: Examples of Pyridine-Based Spectroscopic Probes and Their Applications

| Probe Type | Analyte/Application | Principle of Detection | Reference |

| Imidazo[1,5-a]pyridine | Cell membrane probes | Solvatochromic fluorescence behavior in lipid bilayers. | mdpi.com |

| 2,6-bis(2-anilinoethynyl)pyridine | Anion sensing | Fluorescence response upon anion binding. | nih.gov |

| Pyridinium-based indenophenanthridine | Cyanide (CN⁻) ions | Ratiometric change in fluorescence upon nucleophilic addition. | rsc.org |

| Phenyl-ethynyl-pyridine | Benzene/Gasoline adulteration | Solvatochromic shift in fluorescence emission. | mdpi.com |

Green Chemistry Innovations in this compound-Related Research and Sustainable Practices

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming integral to modern synthesis. mdpi.comgrandviewresearch.com Research into pyridine derivatives is increasingly adopting these principles to create more sustainable and environmentally friendly methods. nih.govresearchgate.neteurekaselect.com Traditional methods for pyridine synthesis often involve harsh conditions and toxic chemicals. eurekaselect.comresearchgate.net

Future research on this compound and related compounds will likely focus on green synthetic routes. Key innovations include:

Use of Green Solvents and Catalysts: Ionic liquids (ILs) are emerging as a sustainable alternative, acting as both environmentally friendly solvents and recyclable catalysts that can improve reaction efficiency and yield. eurekaselect.comresearchgate.netscirp.org

Multicomponent Reactions (MCRs): One-pot MCRs reduce waste by minimizing intermediate purification steps and improving atom economy. nih.govresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Solvent-Free Conditions: Performing reactions without a solvent, for example through mechanochemical grinding, represents a highly sustainable approach by eliminating solvent waste. mdpi.com

Catalyst-Free Electrosynthesis: Electrochemical methods can drive reactions without the need for metal catalysts or chemical oxidants, offering a practical and sustainable pathway to complex molecules like dihydropyridines. fao.org

These green protocols not only minimize environmental impact but also often lead to higher yields, reduced costs, and safer laboratory practices. researchgate.netscirp.org Applying these techniques to the synthesis and modification of this compound would align its research trajectory with modern standards of sustainability.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Traditional Methods | Green Chemistry Methods | References |

| Solvents | Often rely on volatile, hazardous organic solvents. | Use of water, ionic liquids, or solvent-free conditions. | researchgate.netmdpi.comeurekaselect.com |

| Catalysts | May use stoichiometric, heavy metal, or non-recyclable catalysts. | Recyclable catalysts (e.g., zeolites, ionic liquids), biocatalysts, or catalyst-free electrochemical methods. | nih.govfao.org |

| Energy | Typically involves prolonged heating with conventional methods. | Microwave irradiation, ultrasound, or reactions at room temperature. | nih.govmdpi.com |

| Waste | Can generate significant byproducts and waste streams. | High atom economy through multicomponent reactions; reduced waste. | researchgate.net |

| Procedure | Often involves multiple steps with intermediate isolation. | One-pot synthesis, simplifying the process and reducing work-up. | scirp.org |

Computational Design and In Silico Screening of Novel this compound Derivatives with Enhanced Properties for Specific Research Applications

Computer-aided drug design (CADD) has become an essential tool in medicinal chemistry, enabling the rational design and evaluation of new therapeutic agents while saving time and resources. auctoresonline.orgmdpi.com For a scaffold like this compound, computational methods offer a powerful strategy to design novel derivatives with tailored properties for specific biological targets.

The process often begins with identifying a biological target, such as a protein kinase or receptor. nih.govmdpi.com Using the three-dimensional structure of the target, molecular docking simulations can predict how different derivatives of the this compound scaffold would bind. mdpi.commdpi.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com

Beyond simple docking, a range of in silico techniques can be applied:

Virtual Screening: Large databases of virtual compounds can be screened against a target to identify potential hits before any synthesis is performed. auctoresonline.orgtandfonline.com

Pharmacophore Modeling: A model can be built based on the essential structural features required for biological activity, which is then used to search for new molecules that fit the model. mdpi.comtandfonline.com

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed molecules, helping to eliminate candidates with poor drug-like characteristics early in the process. auctoresonline.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing deeper insight into the binding dynamics. nih.govmdpi.com

By leveraging these computational strategies, researchers can design libraries of novel pyridine derivatives with a higher probability of success, focusing experimental efforts on the most promising candidates. auctoresonline.orgnih.gov

Table 4: Computational Tools in the Design of Pyridine Derivatives

| Tool/Technique | Application | Purpose | References |

| Molecular Docking (e.g., AutoDock, Glide) | Predicts binding mode and affinity of a ligand to a protein. | Identify potential inhibitors and understand structure-activity relationships. | auctoresonline.orgresearchgate.netmdpi.com |

| Pharmacophore Modeling (e.g., GALAHAD) | Creates a 3D model of essential features for activity. | Screen libraries for compounds matching the pharmacophore. | mdpi.comtandfonline.com |

| Virtual Screening | Screens large compound libraries against a target in silico. | Hit identification and lead discovery. | auctoresonline.orgtandfonline.com |

| ADME/T Prediction (e.g., SwissADME) | Calculates physicochemical and pharmacokinetic properties. | Assess drug-likeness and avoid late-stage failures. | auctoresonline.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex. | Evaluate the stability of binding interactions over time. | nih.govmdpi.com |

Photoredox Catalysis and Electrosynthesis Applications of this compound

Photoredox catalysis and electrosynthesis represent two powerful and sustainable strategies in modern organic synthesis that rely on single-electron transfer (SET) processes. nih.govresearchgate.net These methods provide access to reactive radical intermediates under mild conditions, enabling novel chemical transformations. nih.govprinceton.edu Pyridine derivatives are actively being explored in both fields.

Photoredox Catalysis: Visible-light photoredox catalysis uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing light, can oxidize or reduce a substrate to initiate a reaction. princeton.eduwikipedia.org Pyridine N-oxides, for example, can be oxidized to generate reactive N-oxy radicals, which can then be used in C-H functionalization reactions. nih.gov Other applications include the direct C-H trifluoromethylation of heteroaromatics and the synthesis of complex heterocycles like benzothiazoles and indoles. ethz.ch Future work could explore the use of this compound or its N-oxide derivative as a substrate or even as a component of a novel photocatalyst system.

Electrosynthesis: Electrosynthesis uses electrical current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. ethz.chrsc.org This field has seen significant progress in the functionalization of pyridine derivatives. For instance, electrochemical methods have been developed for the C3–H functionalization of imidazo[1,2-a]pyridines and the dearomatization of Katritzky salts to form valuable dihydropyridine (B1217469) scaffolds. fao.orgrsc.org Electron-deficient pyridines, which are challenging to activate by cathodic reduction, can be transformed into pyridinium (B92312) salts that act as effective radical acceptors. rsc.org Given its structure, this compound could be a suitable substrate for electroreductive or electrooxidative transformations to create novel and complex molecular architectures. rsc.orgoaepublish.com

Table 5: Emerging Synthetic Applications for Pyridine Derivatives

| Method | Application | Key Features | References |

| Photoredox Catalysis | C-H Functionalization | Uses pyridine N-oxides as hydrogen atom transfer (HAT) agents. | nih.gov |

| Photoredox Catalysis | Oxidative Cyclization | Synthesizes heterocycles like indoles using oxygen as the terminal oxidant. | ethz.ch |

| Photoredox Catalysis | Dual Catalysis | Couples a photocatalytic cycle with another catalytic cycle (e.g., organocatalysis) for novel transformations. | wikipedia.orgethz.ch |

| Electrosynthesis | C-H Functionalization | Achieves C3-thiomethylation of imidazopyridines without metal catalysts or chemical oxidants. | rsc.org |

| Electrosynthesis | Dearomatization | Constructs dihydropyridine scaffolds from Katritzky salts in a catalyst-free process. | fao.org |

| Electrosynthesis | Cross-Coupling | Enables the hydropyridinylation of unsaturated olefins via radical intermediates. | rsc.org |

Conclusion

Synthesis of Current Knowledge and Advancements Pertaining to MFCD18317035

Knowledge specifically pertaining to this compound is sparse. However, general synthetic routes for structurally related compounds, such as 2-chloro-5-nitropyridine (B43025) and other substituted nitropyridines, can provide a hypothetical framework for its preparation. The synthesis of related compounds often involves multi-step processes. For instance, the preparation of 2-chloro-5-nitropyridine can be achieved by chlorinating 2-hydroxy-5-nitropyridine, which is itself synthesized from 2-halogenated acrylates and nitromethane (B149229) through condensation and cyclization reactions. google.com Another common method involves the nitration of pyridine (B92270) derivatives, although this can sometimes lead to a mixture of products. researchgate.net

The reactivity of the deduced structure would be influenced by its various functional groups. The pyridine ring is a key feature in many biologically active molecules. researchgate.net The presence of a chlorine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. nih.govntnu.no The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic rings and is a common feature in compounds with potential biological activity. nih.govacs.org The fluorine atom can enhance properties such as metabolic stability and binding affinity in medicinal chemistry contexts. mdpi.com

While no specific research applications for this compound are documented, the broader class of substituted nitropyridines has been investigated for various purposes, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov For example, nitropyridine derivatives have been explored for their potential as inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Table 1: Deduced Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H9ClFNO2 | Deduced |

| Molecular Weight | 265.67 g/mol | Deduced |

| IUPAC Name | 2-Chloro-5-(3-fluoro-4-nitrophenyl)pyridine | Deduced |

Identification of Outstanding Challenges and Promising Opportunities in this compound Research

The most significant challenge in the study of this compound is the lack of published data. The absence of established synthetic protocols and characterization data hinders any further investigation into its properties and potential uses.

However, this information gap also presents a considerable opportunity. The unique combination of a chloropyridine, a nitrophenyl group, and a fluorine atom suggests that this compound could possess interesting chemical and biological properties. A systematic investigation into this compound could unveil novel applications.

Promising research opportunities include:

Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first and most critical step.

Thorough characterization: Detailed spectroscopic and crystallographic analysis is needed to confirm the structure and understand its three-dimensional conformation.

Exploration of its reactivity: Investigating its behavior in various chemical reactions could lead to the synthesis of a library of new derivatives.

Biological screening: Evaluating its activity against a range of biological targets, such as enzymes and receptors, could identify potential therapeutic applications. For instance, related structures have shown promise as antitubercular agents and in targeting enzymes relevant to cancer and inflammatory diseases. nih.govmdpi.com

Broader Implications of this compound Research for Chemical Science and Related Disciplines

The study of novel, uncharacterized compounds like this compound is fundamental to the advancement of chemical science. Each new molecule that is synthesized and characterized adds to the collective knowledge base and can potentially open up new fields of research.

Should this compound exhibit valuable properties, it could serve as a new scaffold for the development of drugs, agrochemicals, or functional materials. The methodologies developed for its synthesis and the understanding of its structure-activity relationships could be applied to the design of other novel compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for MFCD18317035, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should be documented with precise stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps. Researchers must adhere to standardized reporting guidelines, such as including batch-specific data (e.g., yield, purity) and validating reproducibility through independent replication. For novel synthesis routes, peer-reviewed protocols should be cross-referenced, and deviations must be explicitly justified. Experimental sections in manuscripts should detail equipment calibration and raw material sources to minimize variability .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what parameters should be optimized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are foundational. For NMR, optimize solvent selection, acquisition time, and relaxation delays to resolve complex splitting patterns. In MS, calibrate ionization sources (e.g., ESI vs. MALDI) to avoid fragmentation artifacts. IR should focus on baseline correction and sample preparation (e.g., KBr pellets). Cross-validate results with X-ray crystallography or elemental analysis when structural ambiguities arise .

Q. How should researchers design experiments to assess this compound’s stability under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use High-Performance Liquid Chromatography (HPLC) to monitor degradation products. Establish acceptance criteria for stability (e.g., ≤5% degradation over 6 months) and employ statistical tools like ANOVA to compare batch-to-batch variability. Document storage conditions (e.g., inert atmosphere, desiccants) to align with FAIR data principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data obtained for this compound across different studies?

- Methodological Answer : Perform meta-analysis of published data to identify systematic biases (e.g., solvent effects in NMR, ionization artifacts in MS). Replicate disputed experiments under standardized conditions and apply multivariate statistical analysis (e.g., Principal Component Analysis) to isolate variables. Cross-disciplinary collaboration with computational chemists can model spectral discrepancies using density functional theory (DFT) to validate experimental observations .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity, and how should they be validated experimentally?

- Methodological Answer : Use Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to predict reaction pathways and transition states. Validate predictions via kinetic studies (e.g., Arrhenius plots) or isotopic labeling experiments. Compare computed spectroscopic properties (e.g., NMR chemical shifts via GIAO method) with empirical data to refine force fields. Publish raw computational data (e.g., input files, convergence criteria) to enable reproducibility .

Q. How can researchers optimize catalytic systems involving this compound while accounting for kinetic vs. thermodynamic control?

- Methodological Answer : Design a matrix of reaction conditions (temperature, pressure, catalyst loading) and use Design of Experiments (DoE) to identify optimal parameters. Employ in-situ monitoring techniques (e.g., ReactIR) to track intermediate formation. Compare turnover frequencies (TOF) and activation energies derived from Eyring plots to distinguish kinetic from thermodynamic products. Report confidence intervals for catalytic efficiency metrics to enhance statistical robustness .

Methodological Considerations for Data Reporting

- Reproducibility : Follow the "Materials and Methods" guidelines in and , including raw data deposition in repositories like Zenodo or Figshare.

- Statistical Rigor : Use tools like R or Python for error propagation analysis and Bayesian inference to address data uncertainty .

- Ethical Compliance : Disclose conflicts of interest and ensure compliance with institutional review boards if human-derived data are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.